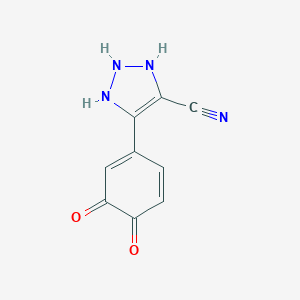
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a carbonitrile group and a 3,4-dihydroxyphenyl group. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Amines derived from the carbonitrile group.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dihydroxyphenyl group might contribute to the compound’s ability to form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole-4-carbonitrile: Lacks the dihydroxyphenyl group, which might reduce its biological activity.
5-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole: Similar structure but without the carbonitrile group, potentially affecting its reactivity and applications.
Uniqueness
4-(3,4-Dihydroxyphenyl)-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both the carbonitrile and dihydroxyphenyl groups, which can confer distinct chemical and biological properties. This combination might enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propiedades
Número CAS |
140674-79-9 |
|---|---|
Fórmula molecular |
C9H6N4O2 |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
Clave InChI |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
SMILES isomérico |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
SMILES canónico |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Sinónimos |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















